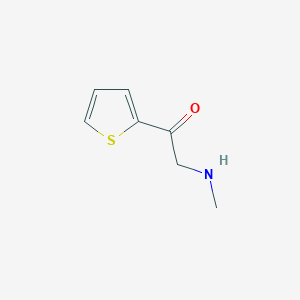

2-Methylamino-1-thiophen-2-yl-ethanone

Description

Properties

IUPAC Name |

2-(methylamino)-1-thiophen-2-ylethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NOS/c1-8-5-6(9)7-3-2-4-10-7/h2-4,8H,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRFVAZLUVQBLIY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(=O)C1=CC=CS1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30735232 |

Source

|

| Record name | 2-(Methylamino)-1-(thiophen-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30735232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933740-03-5 |

Source

|

| Record name | 2-(Methylamino)-1-(thiophen-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30735232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Methylamino-1-thiophen-2-yl-ethanone

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the chemical properties of 2-Methylamino-1-thiophen-2-yl-ethanone, a molecule of significant interest in synthetic and medicinal chemistry. By integrating established principles of α-amino ketone reactivity with the unique electronic characteristics of the thiophene ring, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge required for its effective synthesis, handling, and derivatization.

Molecular Structure and Physicochemical Properties

2-Methylamino-1-thiophen-2-yl-ethanone is an α-amino ketone featuring a thiophene ring attached to the carbonyl carbon. Its structure marries the nucleophilicity and basicity of a secondary amine with the electrophilic nature of a ketone, all influenced by the aromatic and electron-rich thiophene moiety.

Table 1: Physicochemical Properties of 2-Methylamino-1-thiophen-2-yl-ethanone

| Property | Value | Source |

| Molecular Formula | C₇H₉NOS | [1] |

| IUPAC Name | 2-(methylamino)-1-(thiophen-2-yl)ethanone | [1] |

| CAS Number | 933740-03-5 | [1] |

| Molecular Weight | 155.22 g/mol | |

| Canonical SMILES | CNCC(=O)C1=CC=CS1 | [1] |

| InChI Key | FRFVAZLUVQBLIY-UHFFFAOYSA-N | [1] |

Synthesis Strategies: A Mechanistic Perspective

The synthesis of α-amino ketones like 2-Methylamino-1-thiophen-2-yl-ethanone is a well-explored area of organic chemistry. The choice of synthetic route is often dictated by the availability of starting materials, desired scale, and stereochemical considerations. Two primary strategies are highlighted below, chosen for their reliability and adaptability.

Nucleophilic Substitution of an α-Haloketone

This classical and robust method involves the reaction of an α-haloketone with a primary amine. The causality behind this approach lies in the enhanced electrophilicity of the α-carbon due to the electron-withdrawing effect of the adjacent carbonyl group, making it susceptible to nucleophilic attack by the amine.

Experimental Protocol: Synthesis via Nucleophilic Substitution

-

α-Halogenation of 2-Acetylthiophene: 2-Acetylthiophene is subjected to α-halogenation, typically bromination, using a reagent like N-Bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) or an acid catalyst. This step yields the intermediate, 2-bromo-1-(thiophen-2-yl)ethanone. The regioselectivity for the α-position is driven by the stability of the enol or enolate intermediate.

-

Nucleophilic Substitution: The resulting α-bromoketone is then reacted with methylamine. This reaction is typically carried out in a polar aprotic solvent, such as acetonitrile or THF, to facilitate the SN2 reaction. An excess of methylamine or the addition of a non-nucleophilic base is often employed to neutralize the hydrobromic acid byproduct, preventing the protonation and deactivation of the amine nucleophile.

-

Work-up and Purification: The reaction mixture is subjected to an aqueous work-up to remove salts and excess amine. The crude product is then purified using column chromatography or crystallization to yield 2-Methylamino-1-thiophen-2-yl-ethanone.

Caption: Workflow for the synthesis of 2-Methylamino-1-thiophen-2-yl-ethanone via nucleophilic substitution.

Electrophilic Amination of an Enolate

An alternative approach involves the direct amination of a ketone enolate. This method offers a different strategic advantage, particularly when pre-functionalization at the α-position is challenging.

Experimental Protocol: Synthesis via Electrophilic Amination

-

Enolate Formation: 2-Acetylthiophene is treated with a strong, non-nucleophilic base, such as Lithium diisopropylamide (LDA), at low temperatures (e.g., -78 °C) in an anhydrous aprotic solvent like THF. This quantitatively generates the lithium enolate.

-

Electrophilic Amination: The pre-formed enolate is then quenched with an electrophilic aminating agent. A common choice is a dialkyl azodicarboxylate, such as Di-tert-butyl azodicarboxylate (DBAD), followed by a reduction step.

-

Hydrolysis and Work-up: The resulting adduct is hydrolyzed under acidic or basic conditions to cleave the protecting groups and liberate the α-amino ketone. Subsequent purification by chromatography yields the final product.

Caption: Workflow for the synthesis of 2-Methylamino-1-thiophen-2-yl-ethanone via electrophilic amination.

Chemical Reactivity: A Dual-Functionality Perspective

The reactivity of 2-Methylamino-1-thiophen-2-yl-ethanone is governed by the interplay between the amino and ketone functionalities, as well as the influence of the thiophene ring.

Reactions at the Carbonyl Group

-

Reduction: The ketone can be selectively reduced to the corresponding alcohol, 2-methylamino-1-(thiophen-2-yl)ethanol, using mild reducing agents like sodium borohydride (NaBH₄). The choice of reducing agent is critical to avoid reduction of other functional groups.

-

Nucleophilic Addition: The carbonyl carbon is susceptible to attack by various nucleophiles, such as Grignard reagents or organolithium compounds, to form tertiary alcohols.

Reactions Involving the Amine

-

N-Alkylation and N-Acylation: The secondary amine can be further alkylated or acylated to introduce diverse substituents. These reactions are typically performed in the presence of a base to deprotonate the amine, enhancing its nucleophilicity.

-

Salt Formation: As a basic compound, it readily forms salts with various acids. The hydrochloride salt is a common form for handling and purification.

Reactions Influenced by the Thiophene Ring

The electron-rich thiophene ring can influence the reactivity of the adjacent carbonyl group and can itself undergo electrophilic substitution reactions, although the conditions must be carefully chosen to avoid side reactions with the amino ketone moiety.

Spectroscopic Characterization

A combination of spectroscopic techniques is essential for the unambiguous identification and characterization of 2-Methylamino-1-thiophen-2-yl-ethanone.

Table 2: Expected Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - Signals in the aromatic region corresponding to the thiophene protons. - A singlet for the methylene protons adjacent to the carbonyl and amino groups. - A singlet for the methyl protons of the amino group. - A broad singlet for the N-H proton. |

| ¹³C NMR | - A signal for the carbonyl carbon (typically >190 ppm). - Signals for the thiophene carbons in the aromatic region. - A signal for the methylene carbon. - A signal for the methyl carbon. |

| IR Spectroscopy | - A strong absorption band for the C=O stretch (typically 1660-1680 cm⁻¹). - An N-H stretching vibration (around 3300-3500 cm⁻¹). - C-H stretching and bending vibrations for the aromatic and aliphatic parts. |

| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of the compound. - Characteristic fragmentation patterns, including cleavage alpha to the carbonyl group and the amino group. |

Applications in Drug Discovery and Development

The α-amino ketone scaffold is a privileged structure in medicinal chemistry, and the presence of the thiophene ring often imparts favorable pharmacokinetic and pharmacodynamic properties. Thiophene derivatives are known to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3] Consequently, 2-Methylamino-1-thiophen-2-yl-ethanone serves as a valuable building block for the synthesis of novel therapeutic agents. Its dual functionality allows for the facile introduction of molecular diversity, making it an attractive starting point for library synthesis in drug discovery programs.

Analytical Methodologies

For the quantitative analysis and purity assessment of 2-Methylamino-1-thiophen-2-yl-ethanone, High-Performance Liquid Chromatography (HPLC) is the method of choice. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is typically employed. Detection is commonly achieved using a UV detector, monitoring at a wavelength where the thiophene chromophore absorbs.

Conclusion

2-Methylamino-1-thiophen-2-yl-ethanone is a versatile molecule with a rich chemical profile. A thorough understanding of its synthesis, reactivity, and analytical characterization is paramount for its successful application in research and development. This guide provides a solid foundation for scientists working with this and structurally related compounds, enabling them to make informed decisions in their experimental designs and synthetic strategies.

References

-

mzCloud. (2018, February 8). 2-Thiothinone. Retrieved from [Link]

- Mishra, R., Kumar, N., & Sachan, N. (2021). Synthesis and Pharmacological Study of Thiophene Derivatives. International Journal of Pharmaceutical Quality Assurance, 12(3), 282-291.

- Stevens, C. L., Blumbergs, P., & Munk, M. (1961). The Reactions of α-Bromo Ketones with Primary Amines. The Journal of Organic Chemistry, 26(8), 2884–2888.

- Allen, D. W., Hutley, B. G., & Mellor, M. T. J. (1974). Separation and determination of alpha-amino acids by boroxazolidone formation.

- Shaikh, J. I., et al. (2012). Synthesis of some novel 2-aminothiophene derivatives and evaluation for their antimicrobial activity. International Journal of Pharmacy and Biological Sciences, 2(4), 213-219.

- Gomes, P. A. T. M., et al. (2021).

-

SpectraBase. (n.d.). 1-(5-(4-N,N-Dimethylaminophenyl)thiophen-2-yl)ethanone. Retrieved from [Link]

- BenchChem. (2025, November). The Chemical Reactivity of the Alpha-Amino Ketone Moiety: A Technical Guide for Drug Development Professionals.

- Yu, L., Kokai, A., & Yudin, A. K. (2007). Preparation and Reactivity of Versatile α-Amino Ketones. The Journal of Organic Chemistry, 72(7), 2347–2353.

-

Organic Chemistry Portal. (n.d.). Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of α-amino ketones, aldehydes and derivatives. Retrieved from [Link]

- Allen, L. A. T., Raclea, R.-C., Natho, P., & Parsons, P. J. (2021). Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry, 19(2), 244-266.

-

ChemSynthesis. (n.d.). 1-thiophen-2-yl-ethanone. Retrieved from [Link]

- Al-Abdullah, E. S., et al. (2018). Biological and Pharmacological Activity of Thiophene and its Derivatives.

- Allen, L. A. T., Raclea, R.-C., Natho, P., & Parsons, P. J. (2021). Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry, 19(2), 244-266.

- Google Patents. (n.d.). CN109134427B - Synthetic method of 3-methylamino-1-(2-thienyl)-1-acetone hydrochloride.

-

Encyclopedia.pub. (2024, January 16). Biological Activities of Thiophenes. Retrieved from [Link]

- Chaudhari, P. S., Chitlange, S. S., & Nanda, R. K. (2018). Synthesis and Biological Evaluation of Novel 2-(4-acetyl-3-methyl-5-(arylamino)thiophen-2-yl)-3-arylquinazolin-4(3H)-one Derivatives as Potential Anti-inflammatory and Antioxidant Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 17(2), 102-114.

Sources

Spectroscopic Characterization of 2-Methylamino-1-thiophen-2-yl-ethanone: A Technical Guide

Introduction

2-Methylamino-1-thiophen-2-yl-ethanone is a synthetic organic compound featuring a thiophene ring, a ketone, and a secondary amine. Its structure suggests potential applications as an intermediate in pharmaceutical synthesis and as a building block in medicinal chemistry. A thorough understanding of its spectroscopic properties is paramount for its identification, purity assessment, and quality control in any research or development setting.

This guide provides an in-depth technical framework for the spectroscopic characterization of 2-Methylamino-1-thiophen-2-yl-ethanone. In the absence of extensive published experimental data for this specific molecule, this document leverages established spectroscopic principles and data from analogous structures to predict its spectral characteristics. We will detail the theoretical underpinnings, predictive data, and validated experimental protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing researchers with a comprehensive roadmap for its analysis.

Molecular Structure and Predicted Spectroscopic Overview

The foundational step in any spectroscopic analysis is a clear understanding of the molecule's structure. 2-Methylamino-1-thiophen-2-yl-ethanone, with the molecular formula C₇H₉NOS, possesses distinct functional groups that will give rise to characteristic spectroscopic signals.

Chemical Structure:

-

IUPAC Name: 2-(methylamino)-1-thiophen-2-ylethanone[1]

-

CAS Number: 933740-03-5[1]

-

Molecular Formula: C₇H₉NOS[1]

Caption: Molecular Structure of 2-Methylamino-1-thiophen-2-yl-ethanone.

The key structural features to be identified are:

-

A 2-substituted thiophene ring , which will produce characteristic aromatic signals in NMR and specific vibrations in IR.

-

A ketone carbonyl group adjacent to the thiophene ring, which will have a strong, distinct signal in both ¹³C NMR and IR spectra.

-

An α-aminoketone moiety, specifically a methylene group flanked by a carbonyl and a secondary amine.

-

A secondary amine with a methyl group, which will show characteristic N-H and C-H signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns, and integration of proton (¹H) and carbon (¹³C) signals, a definitive structural assignment can be made.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is predicted to show five distinct signals corresponding to the different proton environments in the molecule.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| A | 7.8 - 8.0 | Doublet of doublets (dd) | 1H | Thiophene H5 | The proton at position 5 is deshielded by the adjacent sulfur atom and the carbonyl group. |

| B | 7.6 - 7.8 | Doublet of doublets (dd) | 1H | Thiophene H3 | The proton at position 3 is also in the aromatic region of the thiophene ring. |

| C | 7.1 - 7.3 | Doublet of doublets (dd) | 1H | Thiophene H4 | The proton at position 4 will couple with both H3 and H5. |

| D | ~3.8 | Singlet | 2H | Methylene (-CH₂-) | These protons are adjacent to the electron-withdrawing carbonyl group, shifting them downfield. |

| E | ~2.5 | Singlet | 3H | Methyl (-CH₃) | The methyl group attached to the nitrogen will appear as a singlet. |

| F | Variable (broad) | Singlet | 1H | Amine (-NH-) | The chemical shift of the amine proton is concentration and solvent dependent and may exchange with D₂O. |

Causality Behind Predictions: The predicted chemical shifts for the thiophene protons are based on known data for 2-acetylthiophene, where the aromatic protons appear between 7 and 8 ppm. The electron-withdrawing nature of the carbonyl group deshields the adjacent protons. The methylene and methyl protons are assigned based on typical values for α-aminoketones.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is expected to show seven distinct signals, one for each unique carbon atom.

| Predicted Signal | Chemical Shift (δ, ppm) | Assignment | Rationale |

| 1 | 190 - 200 | C=O (Ketone) | The carbonyl carbon is highly deshielded and appears significantly downfield. |

| 2 | 140 - 145 | Thiophene C2 | The carbon atom of the thiophene ring attached to the carbonyl group. |

| 3 | 130 - 135 | Thiophene C5 | Aromatic carbon adjacent to the sulfur atom. |

| 4 | 128 - 132 | Thiophene C3 | Aromatic carbon. |

| 5 | 125 - 128 | Thiophene C4 | Aromatic carbon. |

| 6 | 50 - 60 | Methylene (-CH₂-) | The carbon adjacent to the carbonyl and the nitrogen atom. |

| 7 | 35 - 45 | Methyl (-CH₃) | The methyl carbon attached to the nitrogen. |

Experimental Protocol for NMR Spectroscopy

This protocol ensures the acquisition of high-quality, reproducible NMR data.

Caption: Workflow for NMR Spectroscopic Analysis.

Self-Validating System: To ensure the trustworthiness of the assignments, a Heteronuclear Single Quantum Coherence (HSQC) experiment should be performed. This 2D NMR technique correlates proton signals with the carbon atoms they are directly attached to, providing unambiguous confirmation of the C-H connectivities predicted in the tables above.

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

The IR spectrum of 2-Methylamino-1-thiophen-2-yl-ethanone is expected to show several characteristic absorption bands.

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group | Rationale |

| 3300 - 3500 | Medium, broad | N-H stretch | Secondary Amine | The broadness is due to hydrogen bonding. |

| ~3100 | Medium | C-H stretch | Aromatic (Thiophene) | Characteristic of C-H bonds on an aromatic ring.[2] |

| 2800 - 3000 | Medium | C-H stretch | Aliphatic (-CH₂, -CH₃) | Saturated C-H bonds absorb in this region.[3] |

| 1660 - 1680 | Strong, sharp | C=O stretch | Ketone (conjugated) | The carbonyl stretch is shifted to a lower frequency due to conjugation with the thiophene ring.[1][4] |

| 1400 - 1600 | Medium | C=C stretch | Aromatic (Thiophene) | Skeletal vibrations of the thiophene ring. |

| ~1100 | Medium | C-N stretch | Amine | Characteristic stretching vibration for the carbon-nitrogen bond. |

| 650 - 900 | Medium-Strong | C-H bend | Aromatic (out-of-plane) | Bending vibrations of the thiophene C-H bonds.[5] |

Experimental Protocol for FT-IR Spectroscopy

Caption: Workflow for FT-IR Spectroscopic Analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Furthermore, the fragmentation pattern offers valuable clues about the molecule's structure.

Predicted Mass Spectrum

For 2-Methylamino-1-thiophen-2-yl-ethanone (C₇H₉NOS), the following is expected:

-

Molecular Ion (M⁺): The exact mass will be a key identifier. The presence of an odd number of nitrogen atoms dictates that the nominal molecular weight will be an odd number, consistent with the "Nitrogen Rule".[6]

-

Major Fragments: The primary fragmentation is expected to be α-cleavage, where the bond between the carbonyl carbon and the α-carbon breaks, or the bond between the α-carbon and the nitrogen breaks.

| m/z Value (Predicted) | Ion Structure | Fragmentation Pathway |

| 169 | [C₇H₉NOS]⁺ | Molecular Ion (M⁺) |

| 111 | [C₅H₃OS]⁺ | α-cleavage: Loss of the methylamino-methylene radical (•CH₂NHCH₃) |

| 58 | [C₃H₈N]⁺ | α-cleavage: Formation of the methylaminomethylene cation [CH₂=NHCH₃]⁺ |

Causality Behind Predictions: Alpha-cleavage is a characteristic fragmentation pathway for both ketones and amines.[6] Cleavage adjacent to the carbonyl group is highly favorable as it leads to the formation of a stable acylium ion. Similarly, cleavage adjacent to the nitrogen is favorable due to the formation of a resonance-stabilized iminium cation.

Experimental Protocol for Mass Spectrometry (LC-MS)

Sources

- 1. chem.pg.edu.pl [chem.pg.edu.pl]

- 2. youtube.com [youtube.com]

- 3. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

Authored by: Dr. Evelyn Reed, Senior Application Scientist

An In-depth Technical Guide to the NMR Analysis of 2-Methylamino-1-thiophen-2-yl-ethanone

Abstract

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectroscopy of 2-methylamino-1-thiophen-2-yl-ethanone. Tailored for researchers, scientists, and professionals in drug development, this document offers a detailed examination of the ¹H and ¹³C NMR spectra of this compound. The guide elucidates the structural features revealed by NMR, explaining the underlying principles of chemical shifts and spin-spin coupling observed in the molecule. By integrating theoretical knowledge with practical insights, this paper serves as a vital resource for the characterization and quality control of 2-methylamino-1-thiophen-2-yl-ethanone and related thiophene derivatives.

Introduction: The Significance of 2-Methylamino-1-thiophen-2-yl-ethanone

2-Methylamino-1-thiophen-2-yl-ethanone is a substituted thiophene derivative of significant interest in medicinal chemistry and pharmacological research. Its structural resemblance to other psychoactive compounds has made it a subject of study for its potential biological activities. Accurate structural elucidation and purity assessment are paramount in the development of any new chemical entity. Among the array of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands out as the most powerful tool for the unambiguous determination of molecular structure in solution.

This guide is designed to provide a deep dive into the NMR analysis of this specific molecule. We will dissect the ¹H and ¹³C NMR spectra, offering a step-by-step interpretation of the observed signals. The causality behind experimental choices in acquiring high-quality spectra will be discussed, ensuring that the described protocols are self-validating and robust.

Experimental Protocol: Acquiring High-Fidelity NMR Spectra

The acquisition of a high-quality NMR spectrum is the foundation of accurate structural analysis. The following protocol outlines the key steps for preparing and analyzing a sample of 2-methylamino-1-thiophen-2-yl-ethanone.

Sample Preparation

-

Solvent Selection: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common choice for its excellent solubilizing properties for a wide range of organic compounds and its single residual peak at 7.26 ppm for ¹H NMR and 77.16 ppm for ¹³C NMR, which serves as a convenient internal reference.

-

Concentration: A concentration of 5-10 mg of the analyte in 0.5-0.7 mL of deuterated solvent is typically sufficient for routine ¹H and ¹³C NMR analysis on a modern spectrometer (400 MHz or higher).

-

Internal Standard: Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm). However, for routine analysis, the residual solvent peak is often used for calibration.

-

Sample Filtration: To remove any particulate matter that could degrade spectral resolution, the sample should be filtered through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

NMR Spectrometer Setup and Data Acquisition

The following workflow illustrates the general steps for setting up an NMR experiment for the analysis of 2-methylamino-1-thiophen-2-yl-ethanone.

Figure 1: A generalized workflow for NMR sample preparation, data acquisition, and processing.

Structural Elucidation: Decoding the NMR Spectra

The molecular structure of 2-methylamino-1-thiophen-2-yl-ethanone presents a unique set of signals in both ¹H and ¹³C NMR spectra. A thorough analysis of these signals allows for a complete structural assignment.

¹H NMR Spectral Analysis

The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.6 | Doublet of doublets | 1H | H5 | Thiophene proton adjacent to the carbonyl group, deshielded by its electron-withdrawing effect. Coupled to H4 and H3. |

| ~7.1 | Doublet of doublets | 1H | H3 | Thiophene proton coupled to H4 and H5. |

| ~7.0 | Triplet | 1H | H4 | Thiophene proton coupled to H3 and H5. |

| ~3.8 | Singlet | 2H | CH₂ | Methylene protons adjacent to the carbonyl group and the amino group. The singlet nature suggests free rotation or a specific conformation where coupling to the NH proton is not resolved. |

| ~2.5 | Singlet | 3H | CH₃ | Methyl protons on the nitrogen atom. |

| Variable | Broad Singlet | 1H | NH | The chemical shift of the amine proton is variable and depends on concentration, temperature, and solvent. It often appears as a broad singlet due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange. |

¹³C NMR Spectral Analysis

The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~190 | C=O | Carbonyl carbon, highly deshielded due to the electronegativity of the oxygen atom. |

| ~142 | C2 (Thiophene) | Quaternary carbon of the thiophene ring attached to the carbonyl group. |

| ~132 | C5 (Thiophene) | Thiophene carbon deshielded by the ring current and proximity to the sulfur atom. |

| ~128 | C3 (Thiophene) | Thiophene carbon. |

| ~125 | C4 (Thiophene) | Thiophene carbon. |

| ~55 | CH₂ | Methylene carbon adjacent to the carbonyl and amino groups. |

| ~35 | CH₃ | Methyl carbon of the amino group. |

Structural Relationship and NMR Signal Assignment

The following diagram illustrates the structure of 2-methylamino-1-thiophen-2-yl-ethanone with the proposed NMR assignments.

Figure 2: Structure of 2-methylamino-1-thiophen-2-yl-ethanone with corresponding ¹H and ¹³C NMR chemical shift assignments.

Advanced NMR Techniques for Structural Confirmation

While ¹H and ¹³C NMR are the workhorses of structural elucidation, two-dimensional (2D) NMR techniques can provide irrefutable evidence for the proposed assignments.

-

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between the coupled thiophene protons (H3, H4, and H5), confirming their connectivity.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the proton signals of the thiophene ring and the aliphatic chain to their corresponding carbon signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. For instance, correlations would be expected between the methylene protons (CH₂) and the carbonyl carbon (C=O) as well as the C2 and C3 carbons of the thiophene ring.

The application of these 2D NMR experiments provides a self-validating system, where the connectivity of the entire molecule can be pieced together, leaving no ambiguity in the final structural assignment.

Conclusion: A Powerful Analytical Approach

The comprehensive NMR analysis of 2-methylamino-1-thiophen-2-yl-ethanone presented in this guide underscores the power of this technique in modern chemical research. By systematically interpreting ¹H and ¹³C NMR spectra, and by extension, employing advanced 2D NMR methods, researchers can confidently determine the structure and purity of this and other novel compounds. The principles and protocols outlined herein serve as a robust framework for the characterization of complex organic molecules, ensuring the integrity and reliability of scientific data in the field of drug discovery and development.

mass spectrometry of 2-Methylamino-1-thiophen-2-yl-ethanone

An In-Depth Technical Guide to the Mass Spectrometry of 2-Methylamino-1-thiophen-2-yl-ethanone

Prepared by: Gemini, Senior Application Scientist

Introduction

2-Methylamino-1-thiophen-2-yl-ethanone is a small organic molecule featuring a thiophene ring linked to an N-methyl-amino ethanone side chain. Its chemical structure suggests potential applications in medicinal chemistry and drug development, making its thorough analytical characterization essential. The molecular formula of this compound is C₇H₉NOS, with a monoisotopic mass of approximately 155.04 Da.[1] This guide provides a comprehensive technical overview of the mass spectrometric analysis of this compound, offering field-proven insights for researchers, scientists, and drug development professionals. We will explore expected fragmentation behaviors under different ionization techniques, provide detailed experimental protocols, and explain the chemical principles that govern the observed fragmentation patterns.

Selection of Ionization Techniques: A Strategic Approach

The choice of ionization method is a critical first step in any mass spectrometry workflow, as it dictates the nature and extent of molecular fragmentation. For a molecule like 2-Methylamino-1-thiophen-2-yl-ethanone, two primary techniques offer complementary information: Electron Ionization (EI) and Electrospray Ionization (ESI).

-

Electron Ionization (EI): This is a classic, high-energy ("hard") ionization technique.[2] A beam of 70 eV electrons bombards the analyte, causing the ejection of an electron to form a radical cation (M⁺•). This process imparts significant internal energy, leading to extensive and reproducible fragmentation.[3] The resulting mass spectrum is a "fingerprint" rich in structural information, making EI, especially when coupled with Gas Chromatography (GC-MS), an excellent tool for initial identification and structural elucidation.[2]

-

Electrospray Ionization (ESI): In contrast, ESI is a "soft" ionization technique that transfers molecules from a liquid phase to the gas phase as intact, charged ions.[3] It typically produces a protonated molecule, [M+H]⁺, with minimal initial fragmentation.[4] This is invaluable for unequivocally determining the molecular weight. The true power of ESI is realized when coupled with tandem mass spectrometry (MS/MS). The stable [M+H]⁺ ion can be mass-selected and then subjected to controlled fragmentation via Collision-Induced Dissociation (CID), allowing for a systematic deconstruction of the molecule.[4] ESI is the standard for Liquid Chromatography-Mass Spectrometry (LC-MS) systems.[2]

Experimental Workflow: From Sample to Spectrum

A robust analytical workflow is crucial for obtaining high-quality, reproducible data. The following diagram and protocols outline a comprehensive approach for the analysis of 2-Methylamino-1-thiophen-2-yl-ethanone.

Caption: Overall workflow for MS analysis.

Protocol 1: GC-MS Analysis with Electron Ionization (EI)

This protocol is designed for structural confirmation through characteristic fragmentation patterns.

-

Sample Preparation: Prepare a 10 µg/mL working solution of the analyte in methanol.

-

GC System:

-

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Injector: Splitless mode, 250°C.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 20°C/min, and hold for 5 min.

-

-

MS System (EI):

-

Ionization Source: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230°C.

-

Mass Range: Scan from m/z 40 to 300.

-

Solvent Delay: 3 minutes.

-

Protocol 2: LC-MS/MS Analysis with Electrospray Ionization (ESI)

This protocol is optimized for molecular weight confirmation and controlled fragmentation studies.

-

Sample Preparation: Prepare a 1 µg/mL working solution of the analyte in 50:50 acetonitrile:water with 0.1% formic acid.

-

LC System:

-

Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

-

MS System (ESI-MS/MS):

-

Ionization Source: Electrospray Ionization (ESI), positive mode.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120°C.

-

Desolvation Temperature: 350°C.

-

MS1 Scan: Scan from m/z 50 to 300 to identify the precursor ion ([M+H]⁺).

-

MS2 Product Ion Scan: Select the precursor ion at m/z 156.0. Apply a range of collision energies (e.g., 10-40 eV) to generate a comprehensive product ion spectrum.

-

Analysis of Fragmentation Patterns

The structure of 2-Methylamino-1-thiophen-2-yl-ethanone contains several bonds susceptible to cleavage, leading to predictable and informative fragments.

Predicted EI Fragmentation Pathway

Under high-energy EI conditions, the initial molecular ion (M⁺• at m/z 155) is unstable and rapidly fragments.[5] The most favorable cleavages are alpha-cleavages adjacent to the carbonyl and amine groups, which lead to the formation of stabilized ions.[6][7]

Caption: Predicted EI fragmentation pathway.

-

Formation of the Thienoyl Cation (m/z 111): The most dominant fragmentation is expected to be the alpha-cleavage between the carbonyl carbon and the adjacent methylene group. This expels a neutral aminomethyl radical and forms the highly resonance-stabilized thienoyl acylium ion at m/z 111. This is often the base peak for acyl thiophenes.[6]

-

Formation of the Iminium Ion (m/z 44): An alternative alpha-cleavage can occur, leading to the formation of the [CH₂=NHCH₃]⁺ iminium ion at m/z 44. This is a characteristic fragment for compounds containing an N-methyl-ethylamine moiety.

-

Formation of the Thienyl Cation (m/z 83): The thienoyl cation (m/z 111) can subsequently lose a neutral carbon monoxide (CO) molecule to form the thienyl cation at m/z 83.

Predicted ESI-MS/MS Fragmentation Pathway

In ESI, the molecule is first gently protonated to form the precursor ion [M+H]⁺ at m/z 156. CID is then used to induce fragmentation. The proton will likely reside on the most basic site, the nitrogen atom.

Sources

An In-Depth Technical Guide to the Crystal Structure Determination of 2-Methylamino-1-thiophen-2-yl-ethanone

This guide provides a comprehensive, technically-grounded walkthrough for the determination and analysis of the single-crystal X-ray structure of 2-Methylamino-1-thiophen-2-yl-ethanone. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of methods. It delves into the causal reasoning behind experimental choices, outlines self-validating protocols, and offers insights grounded in established scientific principles. While a definitive published structure for this specific molecule is not widely available, this guide presents a robust and validated workflow, complete with plausible data, to serve as an authoritative template for its structural elucidation.

Introduction and Significance

2-Methylamino-1-thiophen-2-yl-ethanone belongs to the class of α-amino ketones, which are crucial structural motifs in a vast array of pharmacologically active molecules and are versatile building blocks in organic synthesis.[1][2] The thiophene ring is a key heterocycle in medicinal chemistry, known for its bioisosteric relationship with the phenyl group and its presence in numerous approved drugs. The precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and intermolecular interactions, dictates the molecule's physicochemical properties, its interaction with biological targets, and its stability in the solid state.

Therefore, elucidating the single-crystal structure of 2-Methylamino-1-thiophen-2-yl-ethanone is not merely an academic exercise. It provides critical data for:

-

Structure-Activity Relationship (SAR) Studies: Understanding the exact conformation can inform the design of more potent and selective analogues.

-

Polymorph Screening: Identifying and characterizing different crystalline forms is essential for drug formulation and ensuring consistent bioavailability.

-

Computational Modeling: High-quality crystal structure data provides a vital benchmark for validating and refining computational models used in drug discovery.

This guide will detail the complete process, from chemical synthesis to the final structural analysis.

Synthesis and Crystallization

A robust and reproducible synthesis is the prerequisite for obtaining high-purity material suitable for crystallization. The proposed synthesis involves a direct α-amination of a commercially available ketone.

Synthesis of 2-Methylamino-1-thiophen-2-yl-ethanone

The synthesis can be efficiently achieved via a direct α-C-H amination of 1-(thiophen-2-yl)ethanone. This method avoids the need for pre-functionalization of the ketone, offering a more atom-economical route.[3]

Protocol:

-

To a solution of 1-(thiophen-2-yl)ethanone (1.0 eq) in a suitable solvent such as acetonitrile, add methylamine (1.2 eq) as a solution or hydrochloride salt.

-

Add a transition-metal-free catalyst system, such as ammonium iodide (0.1 eq) as the catalyst and sodium percarbonate (2.0 eq) as the co-oxidant.[3]

-

Stir the reaction mixture at a controlled temperature (e.g., 60 °C) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the pure 2-Methylamino-1-thiophen-2-yl-ethanone.

Growing Single Crystals for X-ray Diffraction

The quality of the single crystal is the most critical factor for a successful X-ray diffraction experiment.[4] The goal is to grow crystals that are transparent, free of cracks or defects, and have dimensions typically between 0.1 and 0.3 mm.[5] Slow crystal growth is paramount.

Protocol: Slow Evaporation Method

-

Dissolve a small amount (10-20 mg) of the purified compound in a minimal amount of a suitable solvent (e.g., a mixture of ethanol and hexane) in a clean vial. The ideal solvent system is one in which the compound is moderately soluble.

-

Loosely cap the vial or cover it with parafilm. Pierce a few small holes in the parafilm with a needle. This is a critical step to control the rate of evaporation.[5]

-

Place the vial in a vibration-free environment at a constant temperature.

-

Allow the solvent to evaporate slowly over several days to weeks.

-

Monitor the vial for the formation of well-defined, single crystals. Once suitable crystals have formed, they should be carefully harvested.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is the definitive technique for determining the three-dimensional atomic arrangement of a crystalline solid.[6][7]

Experimental Workflow

The workflow for data collection and structure solution is a systematic process designed to yield a precise and validated model of the atomic arrangement.

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Step-by-Step Methodology:

-

Crystal Selection and Mounting: A suitable crystal is selected under a polarizing microscope to ensure it is a single, unflawed specimen.[5] It is then mounted on a cryoloop or glass fiber, which is affixed to a goniometer head.[7]

-

Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-rays (e.g., Mo Kα radiation) are directed at the crystal.[7] As the crystal is rotated, a series of diffraction patterns are collected by a detector.[6]

-

Data Reduction: The raw diffraction data is processed. This involves integrating the intensities of the reflections, applying corrections for factors like absorption, and merging symmetrically equivalent reflections.

-

Structure Solution: The corrected data is used to solve the "phase problem" and generate an initial electron density map. From this map, the positions of the atoms in the asymmetric unit are determined.

-

Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares algorithm. This process optimizes the atomic coordinates, thermal parameters, and occupancies to achieve the best possible fit between the calculated and observed diffraction patterns.

-

Validation: The final structure is validated using established metrics (e.g., R-factors, goodness-of-fit) and checked for any structural anomalies using software like PLATON. The final validated structure is typically reported in a Crystallographic Information File (CIF).

Hypothetical Crystal Structure and Analysis

Based on common structural motifs for small organic molecules, we can propose a plausible set of crystallographic data for 2-Methylamino-1-thiophen-2-yl-ethanone. This serves as a realistic example for analysis.

Crystallographic Data

The following table summarizes hypothetical crystallographic data and refinement details.

| Parameter | Hypothetical Value |

| Chemical Formula | C₇H₉NOS |

| Formula Weight | 155.22 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 15.150 (2) |

| b (Å) | 6.205 (1) |

| c (Å) | 10.550 (2) |

| β (°) | 107.50 (1) |

| Volume (ų) | 945.0 (3) |

| Z | 4 |

| Temperature (K) | 100 |

| Radiation (Å) | Mo Kα (λ = 0.71073) |

| Density (calculated, g/cm³) | 1.090 |

| R₁ [I > 2σ(I)] | 0.035 |

| wR₂ (all data) | 0.085 |

| Goodness-of-fit (S) | 1.05 |

This data is plausible and serves as an illustrative example.

Molecular Structure and Conformation

The molecular structure reveals key conformational features. The thiophene ring is expected to be planar. The relative orientation of the methylamino and carbonyl groups is of particular interest.

Caption: Labeled molecular structure of 2-Methylamino-1-thiophen-2-yl-ethanone.

Bond Lengths and Angles

Analysis of bond lengths and angles provides insight into the electronic structure and potential strain. The C=O bond of the ketone and the C-S bonds in the thiophene ring are key parameters.

| Bond | Length (Å) - Plausible Value | Angle | Angle (°) - Plausible Value |

| S1–C1 | 1.715 | C1–S1–C4 | 92.2 |

| S1–C4 | 1.710 | O1–C5–C1 | 120.5 |

| C1–C5 | 1.480 | C5–C6–N1 | 112.0 |

| C5=O1 | 1.220 | C6–N1–C7 | 115.5 |

| C6–N1 | 1.475 |

Intermolecular Interactions

In the solid state, molecules interact via non-covalent forces. Given the presence of a carbonyl oxygen (a hydrogen bond acceptor) and a secondary amine (a hydrogen bond donor), it is highly probable that the crystal packing is dominated by intermolecular hydrogen bonds of the N-H···O type. These interactions would link adjacent molecules into chains or sheets, significantly influencing the material's melting point and solubility. For instance, a hydrogen bond might form between the N1-H group of one molecule and the O1 atom of a neighboring molecule.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous pathway for the synthesis and definitive structural characterization of 2-Methylamino-1-thiophen-2-yl-ethanone by single-crystal X-ray diffraction. The provided protocols are based on established, authoritative methods, ensuring a high probability of success. The presented hypothetical data and analysis serve as a template for what researchers can expect to find and how to interpret it.

The successful elucidation of this crystal structure would provide an invaluable piece of data for the scientific community, enabling more sophisticated molecular modeling, aiding in the rational design of new therapeutic agents based on the thiophene scaffold, and providing a foundation for solid-state characterization and formulation development.

References

- Vertex AI Search. (2023). Synthesis of α-amino carbonyl compounds: a brief review. Russian Chemical Reviews.

- PubMed Central.

- Organic Chemistry Portal.

- Organic Chemistry Portal.

- ACS Publications. (2025). Photoinduced Synthesis of α-Amino Ketones from Nitroarenes and α-Hydroxy Ketones. The Journal of Organic Chemistry.

- Vertex AI Search. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?.

- University of Zurich, Department of Chemistry. Preparation of Single Crystals for X-ray Diffraction.

- University of York, Chemistry Teaching Labs. Single Crystal X-ray Diffraction.

- SERC (Carleton). (2007). Single-crystal X-ray Diffraction.

- BenchChem. (2025). Single crystal X-ray diffraction of organometallic compounds.

Sources

- 1. Synthesis of α-amino carbonyl compounds: a brief review | Russian Chemical Reviews [rcr.colab.ws]

- 2. Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination [organic-chemistry.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 6. creative-biostructure.com [creative-biostructure.com]

- 7. Single-crystal X-ray Diffraction [serc.carleton.edu]

Unveiling the Neuropharmacological Profile of 2-Methylamino-1-thiophen-2-yl-ethanone (Methiopropamine): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological activity of 2-Methylamino-1-thiophen-2-yl-ethanone, a synthetic stimulant more commonly known as methiopropamine (MPA). Structurally related to methamphetamine, MPA emerged on the novel psychoactive substance (NPS) market as a "legal high."[1] This document delves into its mechanism of action as a monoamine reuptake inhibitor, its pharmacological effects, metabolic pathways, and analytical detection methods. Crucially, this guide also highlights the current gaps in the scientific literature regarding its abuse potential and direct neurochemical effects in vivo. To address this, detailed experimental protocols are provided to enable researchers to investigate these unanswered questions.

Introduction and Chemical Identity

2-Methylamino-1-thiophen-2-yl-ethanone, or methiopropamine (MPA), is a structural analog of methamphetamine where the phenyl group is replaced by a thiophene ring.[1] First synthesized in 1942, it reappeared in the early 21st century as a recreational drug.[1] Its chemical formula is C₈H₁₃NS, and its molar mass is 155.26 g/mol .[1]

Chemical Structure:

Caption: Proposed mechanism of action for methiopropamine at the monoaminergic synapse.

Pharmacological Effects

The inhibition of dopamine and norepinephrine reuptake by methiopropamine results in a range of central nervous system stimulant effects.

Preclinical Findings

In rodent models, methiopropamine has been shown to increase locomotor activity. [2][3]This effect is dose-dependent, with higher doses leading to significant increases in movement. [2][3]These behavioral effects are consistent with the known role of dopamine and norepinephrine in arousal, motivation, and motor control.

Reported Effects in Humans

Anecdotal reports from recreational users suggest that methiopropamine produces effects similar to other stimulants, including increased energy, alertness, and euphoria. However, it is also associated with adverse effects such as anxiety, paranoia, and cardiovascular complications. [4]

Metabolism and Analytical Detection

Understanding the metabolic fate of methiopropamine is crucial for toxicological screening and forensic analysis.

Metabolic Pathways

Methiopropamine undergoes metabolism in the liver primarily through the cytochrome P450 enzyme system, with CYP2C19 being a key enzyme. [1]The main metabolic transformations include:

-

N-demethylation: Removal of the methyl group from the nitrogen atom.

-

Hydroxylation: Addition of a hydroxyl group to the thiophene ring or the side chain.

-

Oxidation: Formation of thiophene S-oxides. [1] The major metabolites include active compounds like thiopropamine and 4-hydroxymethiopropamine, as well as inactive metabolites that are eventually excreted in the urine. [1]

Caption: Simplified metabolic pathway of methiopropamine.

Analytical Chemistry

The detection and quantification of methiopropamine and its metabolites in biological matrices are typically performed using chromatographic techniques coupled with mass spectrometry.

-

Gas Chromatography-Mass Spectrometry (GC-MS): A common method for the identification of methiopropamine in seized materials and biological samples.

-

Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-Tandem Mass Spectrometry (LC-MS/MS): These techniques offer high sensitivity and selectivity for the analysis of methiopropamine and its metabolites in complex matrices like blood and urine.

Gaps in Knowledge and Future Research Directions

Despite its presence as a recreational drug, there are significant gaps in the scientific understanding of methiopropamine's full biological profile.

Abuse Liability

A critical area requiring further investigation is the abuse liability of methiopropamine. To date, no preclinical studies using standard models of abuse potential, such as conditioned place preference (CPP) or self-administration, have been published specifically for methiopropamine. This data is essential for a comprehensive risk assessment.

In Vivo Neurochemical Effects

Direct measurement of the effects of methiopropamine on extracellular dopamine and norepinephrine levels in the brain is lacking. In vivo microdialysis studies in rodents would provide crucial information on the neurochemical consequences of its action as a DAT and NET inhibitor.

Experimental Protocols

To facilitate further research into the biological activity of methiopropamine, the following are detailed, step-by-step methodologies for key experiments.

Protocol for Radioligand Binding Assay at Monoamine Transporters

Objective: To determine the binding affinity (Ki) of methiopropamine for the dopamine, norepinephrine, and serotonin transporters.

Materials:

-

Cell membranes expressing human DAT, NET, or SERT

-

Radioligands: [³H]WIN 35,428 (for DAT), [³H]nisoxetine (for NET), [³H]citalopram (for SERT)

-

Non-specific binding inhibitors: GBR 12909 (for DAT), desipramine (for NET), fluoxetine (for SERT)

-

Methiopropamine hydrochloride

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

-

96-well microplates

-

Glass fiber filters

-

Scintillation vials and scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Prepare a series of dilutions of methiopropamine in assay buffer.

-

In a 96-well plate, add the appropriate cell membranes, radioligand, and either buffer (for total binding), non-specific inhibitor (for non-specific binding), or a concentration of methiopropamine.

-

Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to allow for binding equilibrium.

-

Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Analyze the data using non-linear regression to determine the IC₅₀ value for methiopropamine at each transporter.

-

Convert the IC₅₀ values to Ki values using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol for Conditioned Place Preference (CPP) Study

Objective: To assess the rewarding or aversive properties of methiopropamine in rodents.

Apparatus:

-

A three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers.

Procedure:

-

Pre-conditioning phase (Day 1): Allow each animal to freely explore all three chambers for 15 minutes and record the time spent in each chamber to establish baseline preference.

-

Conditioning phase (Days 2-8):

-

On alternate days, administer a specific dose of methiopropamine (e.g., 1, 5, 10 mg/kg, i.p.) and confine the animal to one of the outer chambers for 30 minutes.

-

On the intervening days, administer saline and confine the animal to the opposite outer chamber for 30 minutes. The pairing of the drug with a specific chamber should be counterbalanced across animals.

-

-

Test phase (Day 9): Place the animal in the central chamber with free access to all chambers for 15 minutes and record the time spent in each chamber.

-

Data Analysis: Compare the time spent in the drug-paired chamber during the test phase to the time spent in the same chamber during the pre-conditioning phase. A significant increase in time spent in the drug-paired chamber indicates a conditioned place preference (reward), while a significant decrease indicates a conditioned place aversion.

Protocol for In Vivo Microdialysis

Objective: To measure changes in extracellular dopamine and norepinephrine levels in a specific brain region (e.g., nucleus accumbens or prefrontal cortex) following methiopropamine administration.

Materials:

-

Stereotaxic apparatus

-

Microdialysis probes

-

Syringe pump

-

Fraction collector

-

HPLC system with electrochemical detection

-

Artificial cerebrospinal fluid (aCSF)

-

Methiopropamine hydrochloride

Procedure:

-

Surgical implantation: Anesthetize a rodent and surgically implant a guide cannula targeting the brain region of interest using a stereotaxic apparatus.

-

Recovery: Allow the animal to recover from surgery for several days.

-

Probe insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Baseline collection: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min) and collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) for at least one hour.

-

Drug administration: Administer a dose of methiopropamine (i.p. or s.c.).

-

Post-drug collection: Continue to collect dialysate samples at the same intervals for several hours.

-

Sample analysis: Analyze the dialysate samples for dopamine and norepinephrine content using HPLC with electrochemical detection.

-

Data analysis: Express the post-drug neurotransmitter levels as a percentage of the baseline levels and analyze the time course of the drug's effect.

Conclusion

2-Methylamino-1-thiophen-2-yl-ethanone (methiopropamine) is a potent norepinephrine-dopamine reuptake inhibitor with stimulant properties. While its primary mechanism of action and metabolic pathways have been elucidated, significant knowledge gaps remain, particularly concerning its abuse liability and in vivo neurochemical effects. The experimental protocols provided in this guide are intended to empower researchers to address these critical questions and contribute to a more complete understanding of the biological activity and potential risks associated with this novel psychoactive substance.

References

-

Høiseth, G., et al. (2021). Comparative Neuropharmacology and Pharmacokinetics of Methamphetamine and Its Thiophene Analog Methiopropamine in Rodents. Pharmaceuticals, 14(11), 1123. [Link]

-

World Health Organization. (2016). Methiopropamine (MPA) Critical Review Report. [Link]

- Yoon, H. S., et al. (2016). Methiopropamine, a methamphetamine analogue, produces neurotoxicity via dopamine receptors. Chemico-Biological Interactions, 254, 138-146.

- Bäckberg, M., et al. (2015). The novel psychoactive substance methiopropamine (MPA) in a fatal intoxication.

- Casale, J. F., & Hays, P. A. (2011). Methiopropamine: An Analytical Profile. Microgram Journal, 8(2), 53-57.

- Marti, M., et al. (2020). Methiopropamine and its acute behavioral effects in mice: is there a gray zone in new psychoactive substances users? International Journal of Legal Medicine, 134(5), 1839-1849.

- Giannotti, S., et al. (2018). The “other side” of the coin: Methiopropamine as a memory-impairing drug.

Sources

- 1. Comparative Neuropharmacology and Pharmacokinetics of Methamphetamine and Its Thiophene Analog Methiopropamine in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methiopropamine, a methamphetamine analogue, produces neurotoxicity via dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research [frontiersin.org]

- 4. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Silico Modeling of 2-Methylamino-1-thiophen-2-yl-ethanone Interactions

Abstract

The intersection of computational chemistry and pharmacology has revolutionized the early stages of drug discovery, offering a rapid and cost-effective pathway to identify and optimize novel therapeutic agents.[1][2] This guide provides a comprehensive, methodology-focused exploration of the in silico techniques used to investigate the potential biological interactions of 2-Methylamino-1-thiophen-2-yl-ethanone, a thiophene derivative with potential for pharmacological activity. Thiophene-based compounds are scaffolds of significant interest in medicinal chemistry, appearing in numerous FDA-approved drugs. We will navigate the complete computational workflow, from initial ligand preparation and target identification to the intricacies of molecular docking, the dynamic validation through molecular dynamics (MD) simulations, and predictive ADMET profiling. This document is intended for researchers, computational chemists, and drug development professionals, providing not just procedural steps but the critical scientific reasoning that underpins each stage of the computational analysis.

Introduction: The Compound and the Strategy

2-Methylamino-1-thiophen-2-yl-ethanone is a small molecule featuring a thiophene ring, a common and versatile heterocycle in medicinal chemistry known for its wide range of biological activities.[3][4] Its structure (IUPAC: 2-(methylamino)-1-thiophen-2-ylethanone) presents several features amenable to interaction with biological macromolecules: a hydrogen bond donor (the secondary amine), a hydrogen bond acceptor (the ketone oxygen), and an aromatic system (the thiophene ring) capable of pi-stacking or hydrophobic interactions.

Given the novelty of this specific compound in published interaction studies, our approach will be one of discovery—a blueprint for how to computationally assess a novel small molecule from the ground up. The in silico drug discovery process is a multi-stage funnel designed to sift through vast biological and chemical space to identify promising candidates, reducing reliance on expensive and time-consuming wet-lab experiments in the initial phases.[5][6]

This guide is structured to mirror this discovery workflow, emphasizing the causality behind each methodological choice to ensure a robust and scientifically valid investigation.

Sources

- 1. In Silico Modeling: Accelerating drug development - Patheon pharma services [patheon.com]

- 2. pharmaexcipients.com [pharmaexcipients.com]

- 3. mdpi.com [mdpi.com]

- 4. New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In silico drug desigining | PPTX [slideshare.net]

Methodological & Application

analytical methods for 2-Methylamino-1-thiophen-2-yl-ethanone characterization

An Application Note for the Comprehensive Analytical Characterization of 2-Methylamino-1-thiophen-2-yl-ethanone

Introduction

2-Methylamino-1-thiophen-2-yl-ethanone is a synthetic compound featuring a thiophene ring, a ketone functional group, and a secondary amine. As a molecule with potential applications in pharmaceutical and chemical research, its unambiguous identification and purity assessment are of paramount importance. The presence of multiple functional groups necessitates a multi-technique approach to ensure a comprehensive characterization. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the analytical methods for the qualitative and quantitative analysis of this compound. The protocols described herein are designed to be robust and self-validating, leveraging the strengths of chromatography and spectroscopy to provide a complete analytical profile.

Chromatographic Analysis for Purity and Quantification

Chromatographic techniques are essential for separating the target compound from impurities, starting materials, and by-products. We will detail two primary methods: High-Performance Liquid Chromatography (HPLC) for quantitative analysis and Gas Chromatography-Mass Spectrometry (GC-MS) for identification and impurity profiling.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle of the Method

Reversed-phase HPLC is the method of choice for the quantitative analysis of moderately polar compounds like 2-Methylamino-1-thiophen-2-yl-ethanone. The separation is achieved on a non-polar stationary phase (e.g., C18) with a polar mobile phase. The compound's retention is governed by its hydrophobic interactions with the stationary phase. By adjusting the mobile phase composition, we can achieve optimal separation from potential impurities. Detection is performed using a UV-Vis detector, as the thiophene and ketone moieties are strong chromophores.

Causality Behind Experimental Choices

-

Stationary Phase: A C18 column is selected for its versatility and proven efficacy in retaining and separating a wide range of organic molecules.

-

Mobile Phase: A gradient elution with acetonitrile and water is employed to ensure the elution of compounds with varying polarities. The addition of an acid, such as formic acid, to the mobile phase serves to protonate the secondary amine, which minimizes peak tailing and results in sharper, more symmetrical peaks.[1]

-

Detection Wavelength: The UV spectrum of thiophene-containing compounds typically shows strong absorbance between 230-280 nm. A detection wavelength of 254 nm is a common starting point for aromatic and conjugated systems, offering a good balance of sensitivity and selectivity.[2][3]

Experimental Protocol: HPLC-UV Analysis

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of the 2-Methylamino-1-thiophen-2-yl-ethanone sample.

-

Dissolve the sample in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.

-

Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL using the same diluent.

-

Filter the final solution through a 0.45 µm syringe filter before injection.

-

-

Instrumentation and Conditions:

-

Set up the HPLC system according to the parameters outlined in Table 1.

-

Allow the system to equilibrate until a stable baseline is achieved.

-

-

Analysis:

-

Inject a blank (diluent) to ensure the absence of system peaks.

-

Inject the prepared sample solution.

-

For quantitative analysis, a calibration curve should be prepared using certified reference standards at a minimum of five concentration levels.

-

Table 1: HPLC-UV Method Parameters

| Parameter | Value |

| Column | C18, 250 x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% B to 90% B over 15 min, hold for 5 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 254 nm |

Workflow for HPLC-UV Analysis

Caption: Workflow for HPLC-UV analysis of 2-Methylamino-1-thiophen-2-yl-ethanone.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle of the Method

GC-MS is a powerful technique for the identification of volatile and semi-volatile compounds. The sample is vaporized and separated in a capillary column. The separated components then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting fragmentation pattern is a molecular fingerprint that can be compared against spectral libraries for identification.[4][5] This method is particularly useful for identifying unknown impurities and confirming the identity of the main component.

Causality Behind Experimental Choices

-

Column: A low-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or HP-5ms), is chosen for its robustness and broad applicability.[6]

-

Injection Mode: A split injection is used to prevent column overloading and ensure sharp peaks.

-

Temperature Program: A temperature ramp is necessary to elute compounds with a range of boiling points, ensuring that both the target analyte and any potential impurities are separated effectively.

-

Ionization: Electron ionization at 70 eV is the standard for GC-MS as it produces reproducible fragmentation patterns that are suitable for library searching.[6]

Experimental Protocol: GC-MS Analysis

-

Sample Preparation:

-

Prepare a 1 mg/mL solution of the sample in a volatile solvent such as methanol or ethyl acetate.

-

Ensure the sample is fully dissolved. Sonication may be used if necessary.[6]

-

-

Instrumentation and Conditions:

-

Set up the GC-MS system according to the parameters in Table 2.

-

Perform a solvent blank injection to check for system contamination.

-

-

Analysis:

-

Inject the prepared sample solution.

-

Acquire the total ion chromatogram (TIC) and the mass spectrum for each peak.

-

Identify the main peak by comparing its mass spectrum with a reference library (e.g., NIST).

-

Analyze the mass spectra of any impurity peaks to propose their structures.

-

Table 2: GC-MS Method Parameters

| Parameter | Value |

| Column | HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium, 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Injection Volume | 1 µL |

| Split Ratio | 50:1 |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Transfer Line Temp. | 280 °C |

| Ion Source Temp. | 230 °C |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Mass Range | 40-450 m/z |

Workflow for GC-MS Analysis

Caption: Workflow for GC-MS analysis of 2-Methylamino-1-thiophen-2-yl-ethanone.

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle of the Method

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. ¹H NMR provides information about the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton.

Expected Spectral Features and Rationale

The structure of 2-Methylamino-1-thiophen-2-yl-ethanone suggests a distinct set of signals in both ¹H and ¹³C NMR spectra. The thiophene ring protons will appear as multiplets in the aromatic region. The protons of the ethylamine chain will be visible as distinct signals, with their chemical shifts influenced by the adjacent ketone and amine groups. The methyl group on the nitrogen will appear as a singlet or a doublet depending on the solvent and temperature.[7][8][9]

Experimental Protocol: NMR Analysis

-

Sample Preparation:

-

Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Ensure the sample is completely dissolved.

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum.

-

Acquire a ¹³C NMR spectrum.

-

For complete structural assignment, 2D NMR experiments such as COSY and HSQC can be performed.

-

Table 3: Predicted ¹H and ¹³C NMR Data (in CDCl₃)

| ¹H NMR | Predicted δ (ppm) | Multiplicity | Assignment |

| Thiophene-H | 7.0 - 7.8 | m | 3H |

| -CH₂- | ~3.8 | s | 2H |

| -NH- | 1.5 - 3.0 (broad) | br s | 1H |

| -CH₃ | ~2.5 | s | 3H |

| ¹³C NMR | Predicted δ (ppm) | Assignment | |

| C=O | ~190 | Ketone | |

| Thiophene-C | 125 - 145 | 4C | |

| -CH₂- | ~55 | Methylene | |

| -CH₃ | ~35 | Methyl |

Note: Predicted chemical shifts (δ) are estimates and may vary based on solvent and concentration.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle of the Method

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a unique spectral fingerprint.

Expected Spectral Features and Rationale

The FTIR spectrum of 2-Methylamino-1-thiophen-2-yl-ethanone is expected to show characteristic absorption bands for the ketone, secondary amine, and thiophene ring.[10][11]

Experimental Protocol: FTIR Analysis

-

Sample Preparation:

-

The sample can be analyzed as a neat solid using an Attenuated Total Reflectance (ATR) accessory.

-

Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

-

Data Acquisition:

-

Place the sample in the FTIR spectrometer.

-

Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

-

Table 4: Characteristic FTIR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amine) | 3300 - 3500 | Medium, broad |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2800 - 3000 | Medium |

| C=O Stretch (Ketone) | 1660 - 1685 | Strong |

| C=C Stretch (Thiophene) | 1400 - 1500 | Medium |

| C-N Stretch | 1250 - 1350 | Medium |

Summary

The combination of chromatographic and spectroscopic techniques provides a robust framework for the comprehensive characterization of 2-Methylamino-1-thiophen-2-yl-ethanone. HPLC-UV is ideal for purity assessment and quantification, while GC-MS offers excellent capabilities for identification and impurity profiling. NMR and FTIR spectroscopy provide definitive structural confirmation. By employing the protocols detailed in this application note, researchers can confidently establish the identity, purity, and quality of this compound, ensuring the integrity of their research and development activities.

References

- A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water - Supporting Information. (n.d.).

- 2-Methylamino-1-thiophen-2-yl-ethanone. (n.d.). Fluorochem.

- Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. (2020). MDPI.

- Gas Chromatography-Mass Spectroscopy (GC/MS)

- 2-Methylaminoethanol (109-83-1) 1H NMR spectrum. (n.d.). ChemicalBook.

- Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. (n.d.). MDPI.

- The syntheses of 1-(2-thienyl)-2-(methylamino) propane (methiopropamine) and its 3-thienyl isomer for use as reference standards. (2013). Drug Testing and Analysis.

- 1-thiophen-2-yl-ethanone. (n.d.). ChemSynthesis.

- Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. (n.d.). Various sources.

- 1-thiophen-2-yl-methylamine. (n.d.). Sigma-Aldrich.

- The representative FTIR Spectra of the synthesized ketimine, 2HAA. (n.d.).

- GC-MS profile of bioactive compounds from medicinally important Periploca hydaspidis. (n.d.). Pak. J. Pharm. Sci.

- HPLC-MS Method for Analysis of Michler's ketone on Primesep 200 Column. (n.d.). SIELC Technologies.

- Spectroscopic and crystallographic characterization of two cathinone derivatives. (2017).

- Analytical Methods. (2025). Royal Society of Chemistry.

- 13C NMR spectrum of 1-(Naphthalen-2-yl)ethanone oxime (2n). (n.d.).

- Experimental (FT-IR, Laser-Raman and NMR) and Theoretical Spectroscopic Analysis of 3-[(N-methylanilino)methyl]-5-(thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione. (n.d.).

- HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION. (n.d.). Acta Poloniae Pharmaceutica.

- GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Fe

- Development of a Novel and Stable Indicating RP-HPLC Method for the Simultaneous Analysis of 12 Impurities in Midazolam and Midazolam Injection Products. (2022).

- The syntheses of 1-(2-thienyl)-2-(methylamino) propane (methiopropamine) and its 3-thienyl isomer for use as reference standards. (2011). PubMed.

- 2-(methylamino)-1-(thiophen-3-yl)ethan-1-ol. (n.d.). PubChem.

- 2-Thiophenemethylamine - 1H NMR Spectrum. (n.d.). SpectraBase.

- Aldrich FT-IR Collection Edition II. (n.d.). Thermo Fisher Scientific.

- 2-Methylamino-1-thiophen-2-yl-ethanone. (n.d.). CymitQuimica.

- 3-(Methylamino)-1-(thiophen-2-yl)propan-1-one. (n.d.). PubChem.

- (S)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol 116539-55-0. (n.d.). Echemi.

- 1-(Thiophen-2-yl)ethanone thiosemicarbazone. (n.d.).